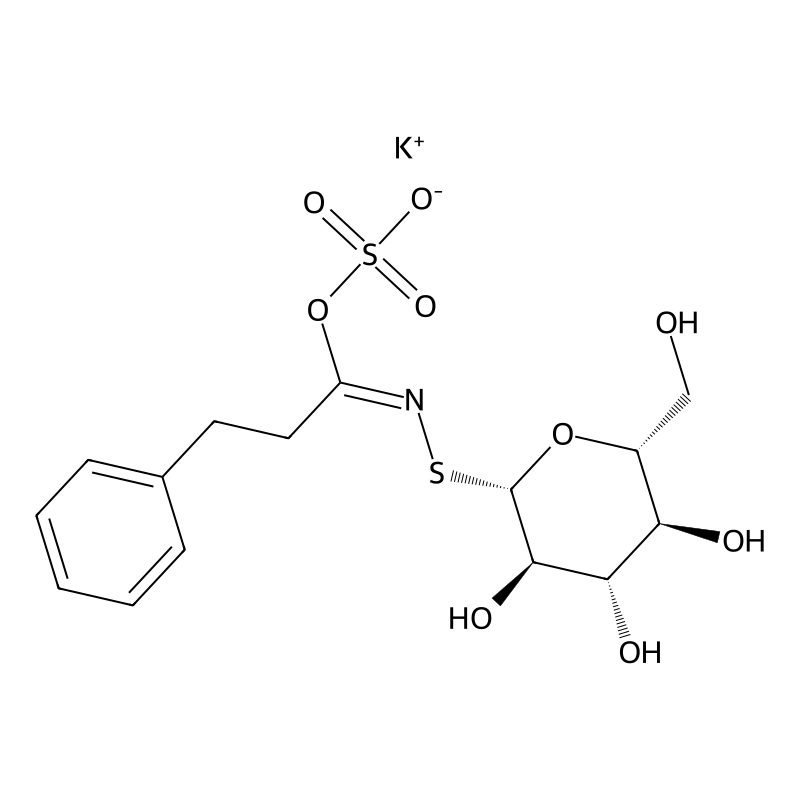

Phenethyl glucosinolate potassium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Gluconasturtiin potassium salt analytical standard provided with w/w absolute assay, to be used for quantitative titration.

Phenethyl glucosinolate potassium, also known as gluconasturtiin, is a naturally occurring compound found in cruciferous vegetables like broccoli, Brussels sprouts, and watercress []. It belongs to a class of chemicals called glucosinolates, which are precursors to various bioactive compounds formed when the plant tissues are damaged [].

Potential Health Benefits

Research suggests that phenethyl glucosinolate potassium may offer several health benefits due to its breakdown product, phenethyl isothiocyanate (PEITC) []. PEITC is formed when myrosinase, an enzyme naturally present in cruciferous vegetables, comes into contact with phenethyl glucosinolate potassium upon chopping, chewing, or cooking []. Studies have shown PEITC to exhibit:

- Antioxidant activity: PEITC may help scavenge free radicals in the body, potentially reducing oxidative stress and inflammation linked to chronic diseases [, ].

- Anticancer properties: PEITC has been shown to induce cancer cell death, inhibit proliferation, and promote detoxification enzymes in various cancer cell lines []. However, more research is needed to confirm its effectiveness in humans.

- Chemopreventive effects: Some studies suggest that PEITC may offer protection against the development of certain cancers [].

Applications in Research

Phenethyl glucosinolate potassium serves as a research tool for scientists studying the biological activities of PEITC. Researchers utilize it to:

Phenethyl glucosinolate potassium is a naturally occurring compound primarily found in cruciferous vegetables, such as mustard and horseradish. It is the potassium salt form of gluconasturtiin, which is a precursor to phenethyl isothiocyanate. The molecular formula of phenethyl glucosinolate potassium is with a molecular weight of approximately 460.55 g/mol. This compound is notable for its potential health benefits, including antioxidative, anticancer chemotherapeutic, and chemopreventive activities. In vitro studies have shown that it can scavenge free radicals and protect low-density lipoprotein from oxidation, suggesting its role in reducing oxidative stress in biological systems .

Phenethyl glucosinolate potassium can undergo hydrolysis to yield phenethyl isothiocyanate upon enzymatic action, particularly by the enzyme myrosinase. This reaction typically occurs when the plant tissue is damaged, allowing the enzyme to interact with the glucosinolate. The resulting phenethyl isothiocyanate has been studied for its anticancer properties and ability to induce phase II detoxification enzymes .

The general reaction can be summarized as follows:

Phenethyl glucosinolate potassium exhibits several biological activities:

- Antioxidative Properties: It scavenges free radicals, thereby protecting cells from oxidative damage.

- Anticancer Effects: Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Chemopreventive Action: It has been shown to enhance the activity of phase II detoxifying enzymes, which play a crucial role in the metabolism and elimination of carcinogens from the body .

Phenethyl glucosinolate potassium can be synthesized through various methods:

- Extraction from Plant Sources: The most common method involves extracting the compound from cruciferous vegetables where it naturally occurs.

- Chemical Synthesis: Laboratory synthesis may involve the reaction of phenethyl alcohol with glucosinolates under controlled conditions, often utilizing specific catalysts or enzymes to facilitate the reaction.

- Salification: The conversion of gluconasturtiin to its potassium salt form can be achieved by neutralizing gluconasturtiin with potassium hydroxide or potassium carbonate in aqueous solution .

Phenethyl glucosinolate potassium has several applications:

- Nutraceuticals: Used in dietary supplements for its health benefits.

- Food Industry: As a natural preservative due to its antioxidative properties.

- Pharmaceuticals: Investigated for its potential use in cancer therapies and as an adjunct in chemoprevention strategies .

Studies have indicated that phenethyl glucosinolate potassium interacts with various biological pathways:

- Cytochrome P450 Inhibition: It acts as an inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification processes .

- Enzyme Induction: It may induce phase II detoxifying enzymes like glutathione S-transferases, enhancing the body's ability to detoxify harmful compounds .

Several compounds share structural or functional similarities with phenethyl glucosinolate potassium. Here are some notable examples:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Gluconasturtiin | Parent compound | Antioxidative, anticancer |

| Phenethyl isothiocyanate | Hydrolysis product | Anticancer, induces phase II enzymes |

| Benzyl glucosinolate | Similar structure | Antioxidative, potential anticancer effects |

| Allyl glucosinolate | Similar structure | Antimicrobial, anticancer |

Phenethyl glucosinolate potassium stands out due to its specific antioxidative properties and unique metabolic pathway leading to phenethyl isothiocyanate production, which has been extensively studied for its health benefits . Its role as a precursor in enzymatic reactions further distinguishes it from other related compounds.